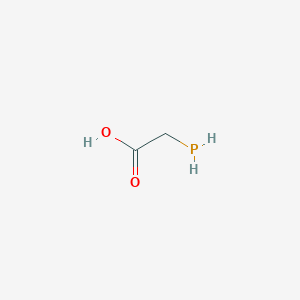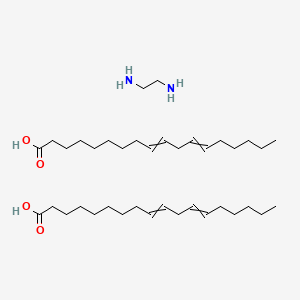
Erbium arsenide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Erbium arsenide is a semi-metallic compound composed of erbium and arsenic. It is known for its unique properties, including its ability to form nanoparticles and its use in various high-tech applications. This compound has a rock salt structure and is often used in the field of optoelectronics due to its excellent electronic and optical properties .
Preparation Methods
Erbium arsenide can be synthesized using molecular beam epitaxy, a method that allows for the precise control of the growth of thin films and nanostructures. In this process, erbium and arsenic are deposited onto a substrate in a high-vacuum environment, allowing for the formation of uniform crystalline microprecipitates of this compound . The growth temperature typically ranges from 540 to 605°C, and the arsenic to gallium flux ratio is maintained at 2 or higher .
Chemical Reactions Analysis
Erbium arsenide undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to react with water, forming erbium hydroxide and releasing hydrogen gas. This reaction is slow at room temperature but accelerates at higher temperatures . This compound can also react with acids, forming erbium salts and arsenic trioxide .
Scientific Research Applications
Erbium arsenide has numerous scientific research applications, particularly in the fields of optoelectronics and nanotechnology. It is used in the development of high-efficiency photovoltaic devices, thermoelectric devices, and THz photomixers . Additionally, this compound nanoparticles are employed in the study of carrier transfer mechanisms in semiconductor nanocomposites . The compound’s unique electronic and optical properties make it a valuable material for research in quantum dots and other advanced materials .
Mechanism of Action
The mechanism of action of erbium arsenide involves its ability to form nanoparticles that can act as traps for carriers in semiconductor materials. These nanoparticles have a continuous density of states, allowing for efficient carrier capture and nonradiative relaxation . The carrier transfer between indium arsenide quantum dots and this compound nanoparticles is not phonon-assisted, indicating a tunneling mechanism .
Comparison with Similar Compounds
Erbium arsenide is similar to other rare-earth arsenides, such as neodymium arsenide, praseodymium arsenide, and lanthanum arsenide . this compound is unique in its ability to form self-assembled nanoparticles and its specific electronic and optical properties . These properties make it particularly valuable for applications in optoelectronics and nanotechnology.
Properties
CAS No. |
12254-88-5 |
|---|---|
Molecular Formula |
AsEr |
Molecular Weight |
242.18 g/mol |
IUPAC Name |
arsanylidyneerbium |
InChI |
InChI=1S/As.Er |
InChI Key |
UPBXZSPHDQYPDY-UHFFFAOYSA-N |
Canonical SMILES |
[As]#[Er] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Disodium 7,7'-(carbonyldiimino)bis[3-[[4-(acetylamino)phenyl]azo]-4-hydroxynaphthalene-2-sulfonate]](/img/structure/B13748201.png)
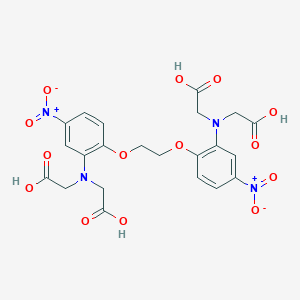
![5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylicacid,3-hydroxy-8-oxo-7-[(phenylacetyl)amino]-,(4-methoxyphenyl)methyl ester,(6R,7R)-(9ci)](/img/structure/B13748213.png)

![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-chloro-6-[(2-hydroxyethyl)methylamino]-1,3,5-triazin-2-yl]amino]-, disodium salt](/img/structure/B13748220.png)
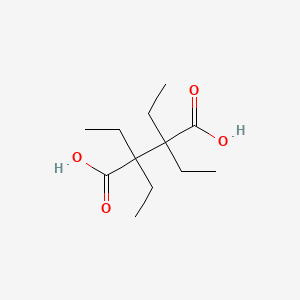
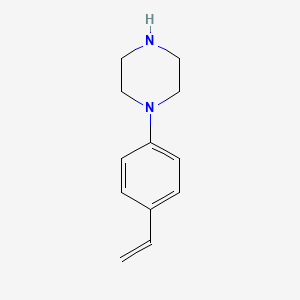
![4-[4-(4-aminophenyl)-2,5-bis(ethylsulfanylmethyl)phenyl]aniline](/img/structure/B13748229.png)


